2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
The compound “2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a heterocyclic compound with a pyrimidine nucleus. Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines .
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions .Scientific Research Applications
Nonlinear Optics and Photophysical Properties
2-((4-Chlorobenzyl)Thio)-7-Phenyl-3-(o-Tolyl)-3H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-one is a compound with potential applications in nonlinear optics (NLO) and photophysical properties. A study utilizing density functional theory (DFT) and time-dependent DFT (TDDFT) found that similar phenyl pyrimidine derivatives exhibited considerable NLO character, suggesting their suitability for optoelectronic high-tech applications (Hussain et al., 2020).
Antitumor and Antibacterial Agents
Compounds like this compound have shown potential as antitumor and antibacterial agents. A study synthesizing similar pyrrolo[2,3-d]pyrimidines found that they act as inhibitors of thymidylate synthase, which is significant in cancer and bacterial therapy (Gangjee et al., 1996).
Antimicrobial Activity
Another research area for this compound is its potential antimicrobial activity. Studies on related compounds have shown efficacy against various bacterial and fungal strains, indicating a possible role in developing new antimicrobial agents (Tozkoparan et al., 1999).
Dual Inhibitors in Cancer Therapy
Similar compounds to this compound have been explored as dual inhibitors of dihydrofolate reductase and thymidylate synthase in cancer therapy. This dual inhibitory activity makes them promising candidates for antitumor agents (Gangjee et al., 2005).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-7-5-6-10-22(17)30-25(31)24-23(21(15-28-24)19-8-3-2-4-9-19)29-26(30)32-16-18-11-13-20(27)14-12-18/h2-15,28H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDPMZLAMBWAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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